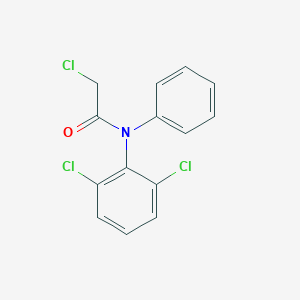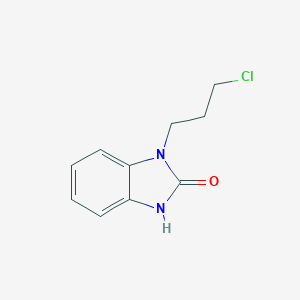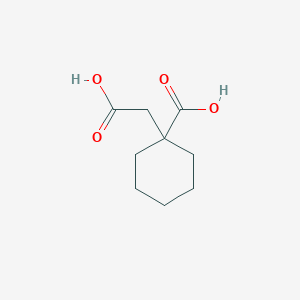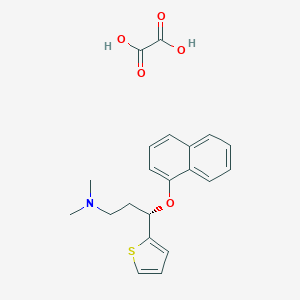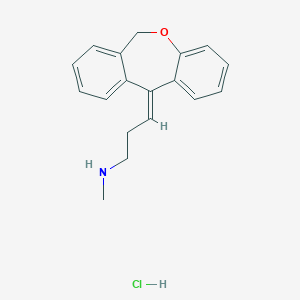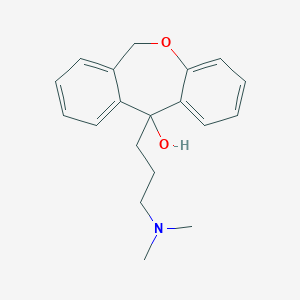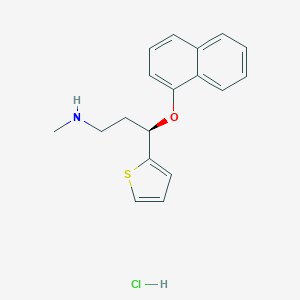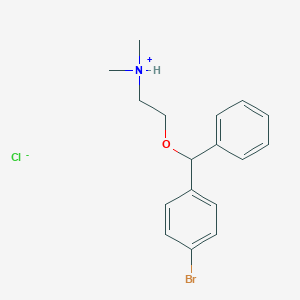
Chlorhydrate de promazine
Vue d'ensemble
Description
Bromazine hydrochloride is a phenothiazine derivative with antipsychotic and antiemetic properties . It is primarily used in short-term treatment of disturbed behavior and as an antiemetic . It is also known as Promazine Hydrochloride .
Synthesis Analysis
Promazine hydrochloride can be synthesized using the mixed anhydride method . In this method, the diazotization reaction of nitrite and p-aminobenzoic acid produces diazosalt under the condition of excess acid . The diazonium salt then reacts to form Promazine hydrochloride .
Molecular Structure Analysis
The molecular formula of Bromazine hydrochloride is C17H21BrClNO . The IUPAC name for this compound is 2-[(S)-(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine;hydrochloride .
Chemical Reactions Analysis
Promazine hydrochloride undergoes oxidation in an acidic medium by oxidizing agents . The oxidative reaction process occurs in two steps. The first, reversible, step produces a color cation-radical. The presence of excess oxidant leads to the generation of the colorless promazine sulfoxide . This step of the reaction is irreversible .
Physical And Chemical Properties Analysis
The molecular weight of Bromazine hydrochloride is 370.7 g/mol . It is a tertiary amino compound and an organobromine compound .
Applications De Recherche Scientifique
Études d'interaction médicament-tensioactif
Le chlorhydrate de promazine a été étudié pour son interaction avec des tensioactifs tels que le bromure de tétradécyltriméthylammonium (TTAB). La recherche a exploré le comportement d'assemblage et les paramètres physicochimiques de ce mélange médicament-tensioactif dans l'eau et les solutions aqueuses de composés organiques monohydroxy. De telles études sont cruciales pour comprendre les propriétés de micellisation et pourraient contribuer au développement de systèmes d'administration de médicaments .
Pharmacodynamique et mécanisme d'action
Dans le domaine de la pharmacologie, le mécanisme d'action du this compound a été analysé. Il agit en bloquant divers récepteurs dans le cerveau, en particulier les récepteurs de la dopamine, qui sont impliqués dans la transmission des signaux entre les cellules cérébrales. Cette action de blocage permet de contrôler les maladies psychotiques, ce qui en fait un composé précieux pour l'étude des médicaments antipsychotiques .
Médecine vétérinaire
Le this compound sert de tranquillisant en médecine vétérinaire, en particulier pour la pré-anesthésie chez les chevaux. Bien qu'il ne procure pas d'analgésie et ne soit pas un sédatif puissant en soi, il est souvent utilisé en association avec des opiacés ou des agonistes des récepteurs α2 adrénergiques pour amplifier ses effets .
Traitement de l'agitation psychomotrice
Ce composé a été indiqué pour le traitement à court terme de l'agitation psychomotrice modérée à sévère. Comprendre ses effets sur le système nerveux central peut conduire à de meilleures stratégies de prise en charge de ces affections .
Prise en charge de la schizophrénie
Le this compound a été utilisé pour gérer la schizophrénie. Ses propriétés antipsychotiques, bien que plus faibles que celles de certaines autres phénothiazines, offrent une voie de recherche pour des traitements alternatifs avec potentiellement moins d'effets secondaires .
Applications antiémétiques
En tant qu'antiémétique, le this compound peut être étudié pour son efficacité dans la prévention des nausées et des vomissements. Cette application est particulièrement pertinente dans les traitements de chimiothérapie où les nausées sont un effet secondaire courant .
Traitement de l'agitation chez les personnes âgées
Les effets secondaires extrapyramidaux et autonomes faibles du composé en ont fait l'objet de recherches pour le traitement de l'agitation ou de l'agitation chez les patients âgés. Cette tranche de population nécessite souvent des médicaments avec moins d'effets secondaires en raison de leur état de santé général .
Études comportementales
Le this compound a été utilisé dans le traitement des comportements agressifs violents. La recherche sur son efficacité et son mécanisme peut contribuer à améliorer les pratiques de gestion du comportement .
Mécanisme D'action
Target of Action
Bromazine hydrochloride, also known as bromodiphenhydramine, is an antihistamine and anticholinergic medication . It primarily targets histamine H1 receptors , post-synaptic mesolimbic dopamine receptors , alpha adrenergic receptors , muscarinic receptors , and NMDA receptors . These receptors play crucial roles in allergic reactions, pain, sedation, nausea, vomiting, and various neurological processes .
Mode of Action
Bromazine hydrochloride acts as an antagonist to its primary targets In the case of dopamine receptors, for instance, over-stimulation can result in psychotic illness . Bromazine hydrochloride blocks these receptors, preventing them from becoming over-stimulated, thereby helping to control such conditions .
Biochemical Pathways
Its antihistamine action suggests it may influence pathways involving histamine, a compound involved in local immune responses and acting as a neurotransmitter . Its antagonistic action on muscarinic and NMDA receptors also implies potential effects on neurological pathways .
Pharmacokinetics
Bromazine hydrochloride is absorbed from the gastrointestinal tract . It is primarily metabolized in the liver, with some renal metabolism . The bioavailability of Bromazine hydrochloride is high , and it has a protein binding of 96% . The elimination half-life ranges from 1 to 4 hours .
Result of Action
The molecular and cellular effects of Bromazine hydrochloride’s action are primarily related to its antagonistic effects on its target receptors. By blocking these receptors, Bromazine hydrochloride can help control conditions such as allergic reactions, pain, and psychotic illnesses .
Action Environment
The action, efficacy, and stability of Bromazine hydrochloride can be influenced by various environmental factors. For instance, the acidity of the environment can affect the oxidation kinetics of Bromazine hydrochloride
Safety and Hazards
Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and wearing chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Promazine hydrochloride is not approved for use in children . It is also not approved to treat mental problems caused by dementia . There is a higher chance of death in older adults who take promazine for mental problems caused by dementia . Most of the deaths were linked to heart disease or infection .
Analyse Biochimique
Biochemical Properties
Bromazine hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It has high protein binding of 96% . It is metabolized mostly in the liver through cytochrome P450 (CYP)-mediated pathways .
Cellular Effects
The effects of Bromazine hydrochloride on cells are primarily related to its antihistamine and anticholinergic properties. It can block the action of histamine, a compound that is released by cells in response to injury and in allergic and inflammatory reactions, thereby reducing symptoms of allergies .
Molecular Mechanism
Bromazine hydrochloride exerts its effects at the molecular level primarily by blocking histamine H1 receptors. This prevents the actions of histamine, which can cause symptoms of allergies .
Temporal Effects in Laboratory Settings
In laboratory settings, Bromazine hydrochloride was found to have no effect upon a measurement of complex, co-ordinated, reflex activity in albino rats in oral and subcutaneous doses up to 200 mg./kg. of body weight .
Dosage Effects in Animal Models
The effects of Bromazine hydrochloride in animal models vary with different dosages. In horses, it is used as a tranquilizer and pre-anaesthesia injection . It does not provide analgesia and is not a very strong sedative, hence it is used combined with opioids or α2 adrenoreceptor agonists, such as clonidine, or both .
Metabolic Pathways
Bromazine hydrochloride is metabolized mostly in the liver through CYP-mediated pathways . The metabolic mechanisms of Bromazine hydrochloride remain elusive up to now, but are thought to result in the formation of some reactive metabolites having side effects on the parent drug .
Transport and Distribution
Given its high protein binding , it is likely that it may bind to various proteins that can facilitate its transport and distribution.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNIWXHYABYXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1808-12-4 (hydrochloride) | |
| Record name | Bromazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022688 | |
| Record name | Bromodiphenhydramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bromodiphenhydramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.45e-03 g/L | |
| Record name | Bromodiphenhydramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bromodiphenhydramine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding. | |
| Record name | Bromodiphenhydramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01237 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
118-23-0, 1808-12-4 | |
| Record name | Bromodiphenhydramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromodiphenhydramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01237 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bromodiphenhydramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMODIPHENHYDRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T032BI7727 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bromodiphenhydramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does Bromazine hydrochloride influence respiratory tract fluid production?
A: Studies show that Bromazine hydrochloride, even at doses ranging from 0.5 to 100 mg/kg, did not affect the volume, specific gravity, relative viscosity, or chloride content of respiratory tract fluid in rabbits, cats, guinea pigs, and albino rats. [] This finding challenges the perceived link between the therapeutic use of antihistamines in cough treatment and their potential impact on respiratory tract fluid properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



